
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as Dichlorphenamide (DCP), is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP belongs to the class of drugs called carbonic anhydrase inhibitors (CAIs), which are used to treat various medical conditions such as glaucoma, epilepsy, and altitude sickness.
作用机制
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea is based on its ability to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. By inhibiting carbonic anhydrase, N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea reduces the production of aqueous humor in the eye, which helps to lower intraocular pressure and treat glaucoma. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea also reduces the production of bicarbonate ions in the brain, which helps to reduce the frequency and severity of seizures in patients with epilepsy.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has several biochemical and physiological effects on the body. It inhibits the activity of carbonic anhydrase, which leads to a reduction in the production of aqueous humor in the eye, a decrease in the production of bicarbonate ions in the brain, and an increase in the production of acid in the stomach. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to increase the excretion of bicarbonate ions in the urine, which helps to maintain acid-base balance in the body.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea also has a relatively low toxicity and can be administered orally, which makes it easy to use in animal studies. One of the main limitations of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea is its relatively short half-life, which makes it difficult to maintain a steady-state concentration in the body. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea also has a narrow therapeutic window, which means that it can be toxic at high doses.
未来方向
There are several future directions for research on N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of new and more efficient synthesis methods for N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea in other medical conditions, such as cystic fibrosis and chronic obstructive pulmonary disease. Additionally, there is a need for further research on the mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea and its effects on various physiological processes. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea to better understand its therapeutic potential and limitations.
合成方法
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea can be synthesized by reacting 2,3-dichloroaniline with 4-pyridinecarboxaldehyde, followed by the addition of urea and catalytic amounts of acetic acid. The resulting product is then purified by recrystallization to obtain pure N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea. The synthesis of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
科学研究应用
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various medical conditions such as glaucoma, epilepsy, and altitude sickness. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea reduces the production of aqueous humor in the eye, which helps to lower intraocular pressure and treat glaucoma. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to reduce the frequency and severity of seizures in patients with epilepsy and to alleviate the symptoms of altitude sickness.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-2-1-3-11(12(10)15)18-13(19)17-8-9-4-6-16-7-5-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQBPINVLAPOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)

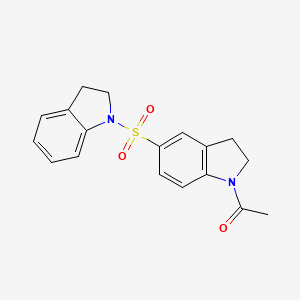
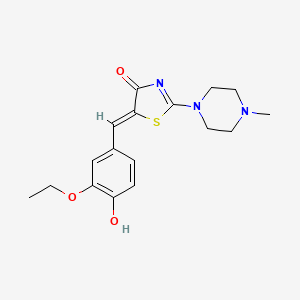
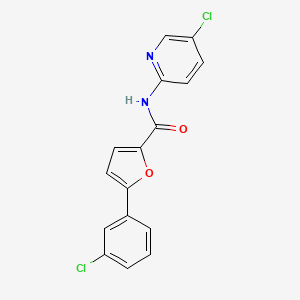
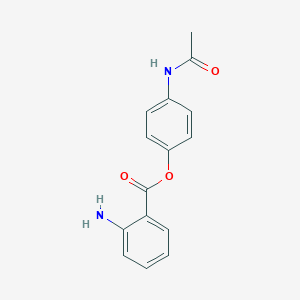
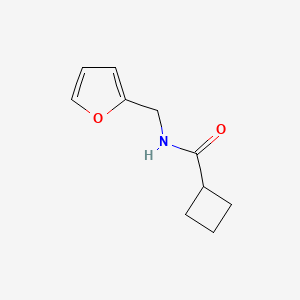

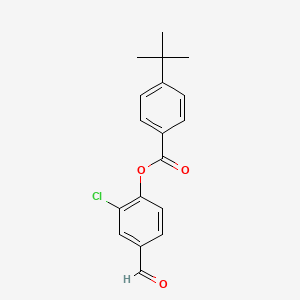
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)